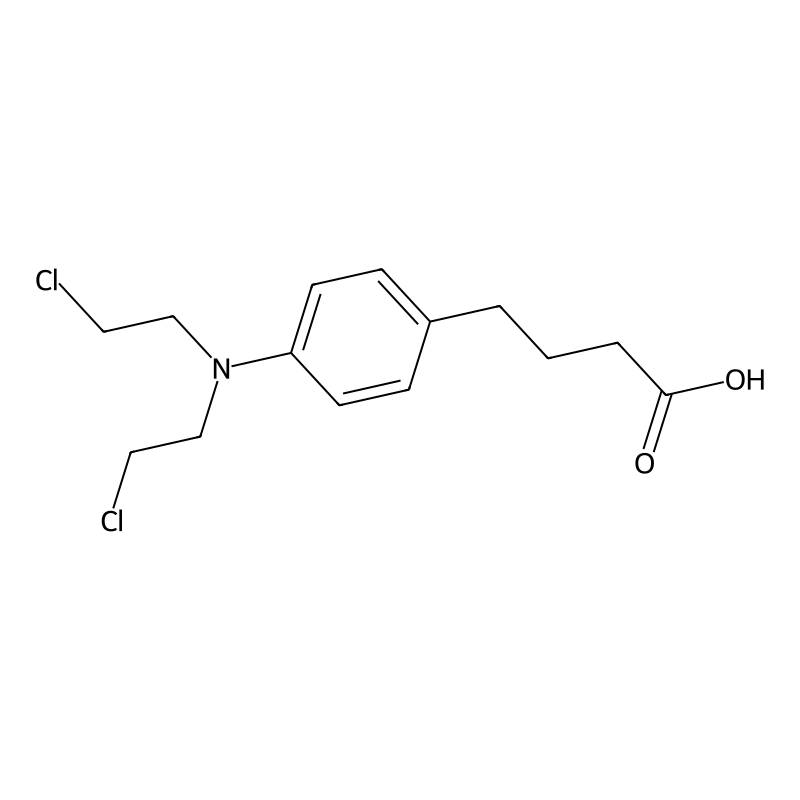

Chlorambucil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)

Insoluble in water ... The sodium salt is soluble in water.

The free acid is soluble at 20 °C in 1.5 parts ethanol, 2 parts acetone, 2.5 parts chloroform and 2 parts ethyl acetate; soluble in benzene and ether. Readily soluble in acid or alkali.

7.73e-02 g/L

Synonyms

Canonical SMILES

Chlorambucil is a chemotherapy medication primarily used to treat chronic lymphocytic leukemia, Hodgkin lymphoma, and non-Hodgkin lymphoma. It functions as an alkylating agent, meaning it interferes with DNA replication by adding alkyl groups to DNA bases, leading to cell death. Chlorambucil is administered orally and was first approved for medical use in the United States in 1957. It is included on the World Health Organization's List of Essential Medicines due to its critical role in cancer treatment .

Chlorambucil has a chemical formula of and a molar mass of approximately 304.21 g/mol. The compound appears as a white to pale beige crystalline or granular powder with a slight odor, and it is insoluble in water . While effective, chlorambucil can cause significant side effects, including bone marrow suppression, increased risk of secondary cancers, infertility, and potential harm to developing fetuses if used during pregnancy .

Chlorambucil's effectiveness against cancer stems from its alkylating properties. It disrupts the DNA of rapidly dividing cancer cells by forming covalent bonds with DNA strands. This damage interferes with DNA replication, hindering cell division and ultimately leading to cell death [].

Physical and Chemical Properties

Chlorambucil is an alkylating agent, a class of chemotherapy medications, that has been used in cancer treatment for over 60 years []. Its main mechanism of action involves damaging the DNA of rapidly dividing cells, including cancer cells []. Due to this, Chlorambucil is being studied in various scientific research areas related to cancer.

Understanding Mechanisms of Resistance

One area of research focuses on understanding how cancer cells develop resistance to Chlorambucil. This knowledge is crucial for developing strategies to overcome resistance and improve treatment outcomes. Studies investigate mechanisms like increased DNA repair activity, altered drug transport, and mutations in genes involved in cell death pathways.

For instance, research has shown that increased expression of a specific protein, Glutathione S-transferase A1 (GST A1), can contribute to Chlorambucil resistance in certain cancers []. This knowledge can guide the development of combination therapies that target both Chlorambucil and the resistance mechanisms.

Combination Therapy Strategies

Another research focus is exploring Chlorambucil's efficacy in combination with other chemotherapeutic agents or targeted therapies. The goal is to improve treatment effectiveness by targeting different aspects of cancer cell growth and survival. Studies investigate combinations with drugs like bendamustine, cyclophosphamide, and rituximab for various cancers [].

Research is also ongoing to identify biomarkers that can predict which patients might benefit most from specific Chlorambucil-based combination therapies. This personalized approach aims to optimize treatment outcomes and minimize side effects [].

Preclinical Models for New Treatment Development

Chlorambucil is also used in preclinical research, such as cell line and animal models, to develop new cancer treatments. These models allow scientists to evaluate the effectiveness and safety of new drugs in a controlled setting before clinical trials [].

The mechanisms by which chlorambucil induces DNA damage include:

- Attachment of alkyl groups: This results in fragmentation of DNA as repair enzymes attempt to replace the alkylated bases.

- Formation of cross-links: These prevent the separation of DNA strands necessary for synthesis or transcription.

- Induction of mispairing: This leads to mutations during DNA replication .

Additionally, chlorambucil can react with glutathione via human glutathione transferase Pi, leading to the formation of less reactive conjugates that may reduce its toxicity .

Chlorambucil's primary biological activity is its ability to disrupt DNA function in cancer cells. By forming covalent bonds with DNA, it induces cell cycle arrest and apoptosis through mechanisms involving p53 activation and Bcl-2-associated X protein accumulation. This process ultimately leads to the death of rapidly dividing tumor cells .

Chlorambucil was first synthesized by Everett et al. The synthesis involves reacting nitrogen mustard compounds with phenylacetic acid derivatives. The process typically includes:

- Formation of nitrogen mustard: This step involves the reaction of a suitable amine with a chloroethyl compound.

- Alkylation: The nitrogen mustard is then reacted with phenylacetic acid to form chlorambucil.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain pharmaceutical-grade chlorambucil .

Chlorambucil is primarily used in oncology for treating various types of cancers:

- Chronic lymphocytic leukemia

- Hodgkin lymphoma

- Non-Hodgkin lymphoma

It may also be used off-label for other malignancies or autoimmune disorders due to its immunosuppressive properties . Chlorambucil's oral administration route offers convenience compared to intravenous chemotherapy options.

Chlorambucil interacts with several biological molecules:

- Glutathione: As mentioned earlier, it forms conjugates that can reduce its reactivity and toxicity.

- DNA repair enzymes: Its action on DNA can overwhelm cellular repair mechanisms, leading to increased mutagenicity and potential carcinogenic effects .

- Other drugs: Chlorambucil may interact with other medications metabolized by liver enzymes, affecting their efficacy and safety profiles.

Studies have indicated that the presence of certain enzymes can influence the effectiveness of chlorambucil treatment by altering its metabolic pathway .

Chlorambucil belongs to a class of drugs known as alkylating agents. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Mechlorethamine | Alkylates DNA | First nitrogen mustard used in chemotherapy |

| Cyclophosphamide | Alkylates DNA | Prodrug that requires metabolic activation |

| Ifosfamide | Alkylates DNA | Related to cyclophosphamide but has different side effects |

| Busulfan | Cross-links DNA | Primarily used in bone marrow conditioning |

Chlorambucil is unique among these compounds due to its oral bioavailability and slower reactivity compared to other alkylating agents like mechlorethamine. This slower reactivity allows for more controlled dosing and potentially fewer acute side effects while still effectively targeting cancer cells .

Purity

Physical Description

Solid

Color/Form

Flattened needles from petroleum ether

Fine white crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.7 (LogP)

log Kow = 1.70 at pH 7.4

3.9

Odor

Decomposition

Appearance

Melting Point

65 °C

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (95.56%): May cause cancer [Danger Carcinogenicity];

H360 (13.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Leukeran

FDA Approval: Yes

Chlorambucil is approved for palliative treatment of: Chronic lymphocytic leukemia.

Hodgkin lymphoma.

Non-Hodgkin lymphoma (certain types).

Chlorambucil is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Chlorambucil is indicated in the treatment of chronic lymphatic (lymphocytic) leukemia, malignant lymphomas including lymphosarcoma, giant follicular lymphoma, and Hodgkin's disease. It is not curative in any of these disorders but may produce clinically useful palliation. /Include in US product label/

Chlorambucil is considered by many clinicians to be the drug of choice for the treatment of (Waldenstrom's) macroglobulinemia. /Not included in US product label/

Chlorambucil has also been used effectively with prednisone in the treatment of children with minimal-change nephrotic syndrome (lipoid nephrosis, idiopathic nephrotic syndrome of childhood) who have frequent relapses, require corticosteroid therapy to maintain remissions, or whose disease is resistant to steroid therapy. In most of these children, chlorambucil and prednisone therapy has induced long-term remissions and decreased the frequency of relapses. Although this type of nephrotic syndrome only occasionally occurs in adults, it is treated similarly. /Not included in US product label/

For more Therapeutic Uses (Complete) data for CHLORAMBUCIL (9 total), please visit the HSDB record page.

Pharmacology

Chlorambucil is an orally-active antineoplastic aromatic nitrogen mustard. Chlorambucil alkylates and cross-links DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest, and apoptosis. (NCI04)

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01A - Alkylating agents

L01AA - Nitrogen mustard analogues

L01AA02 - Chlorambucil

Mechanism of Action

As an alkylating agent, chlorambucil interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. In vitro studies have shown that the major metabolite of chlorambucil (phenylacetic acid mustard), which is also a bifunctional alkylating compound, has antineoplastic activity against some neoplastic human cell lines that is approximately equal to that of chlorambucil. Therefore, the major metabolite of chlorambucil may contribute to the in vivo antitumor activity of the drug. Chlorambucil also possesses some immunosuppressive activity, principally due to its suppression of lymphocytes. The drug is the slowest acting and generally least toxic of the presently available nitrogen mustard derivatives.

A marked transient increase was observed in ribonucleotide reductase activity within 2 hr of exposing BALB/c 3T3 mouse cells to DNA damaging concentrations of chlorambucil. Elevations in activity were accompanied by transient increases in the mRNA levels of both genes (R1 and R2) that code for ribonucleotide reductase. Only the protein for the limiting component for enzyme activity R2 was significantly elevated in chlorambucil treated cultures. The chlorambucil effects upon activity and regulation of ribonucleotide reductase occurred without any detectable changes in the rate of DNA synthesis, as would be expected if the elevation in enzyme activity is required for DNA repair. The chlorambucil-induced elevations in R1 and R2 message levels were blocked by treatment of cells with actinomycin D or the tumor promoter 12-O-tetradecanoylphorbol-13-acetate indicating the importance of the reductase transcriptional process in responding to the action of chlorambucil and providing evidence for the involvement of a protein kinase C pathway in the regulation of mammalian ribonucleotide reductase. In addition to the chlorambucil-induced elevations in enzyme activity, message, and protein levels, the drug was also shown to be an inhibitor of ribonucleotide reductase activity in cell-free preparations. Both R1 and R2 proteins were targets for chlorambucil, in keeping with the known alkylating abilities of the drug.

/ALTERNATIVE and IN VITRO TESTS/ Reaction of one of the two chloroethyl groups of chlorambucil with the N7 position of guanine or adenine of double-stranded DNA leads to the formation of mono-adducts. These are repaired rapidly in an error-free fashion by methylguanine methyltransferase (sometimes called alkylguanine alkyltransferase). However, some cells lack this repair activity, usually because of silencing of the corresponding gene, and the unrepaired DNA mono-adduct then forms a complex with mismatch-repair enzymes. The subsequent inhibition of DNA replication can eventually induce DNA breakage. The second chloroethyl group of the DNA mono-adduct with chlorambucil can interact with proteins but more importantly, because of its juxtaposition to other bases in the major groove of DNA, it can react with a DNA base to form an interstrand DNA cross-link. This DNA crosslink complex is quite stable, and its repair requires nucleotide excision repair factors (such as xeroderma pigmentosum complementation group F-excison repair cross-complementing rodent repair deficiency, complementation group, 1-XPF-ERCC1) that act slowly by homologous recombination. The DNA cross-link attracts several binding proteins, probably the BRCA1 and BRCA2 proteins, Fanconi anemia gene product, and Nijmegen breakage syndrome gene product to form a complex. As shown in cultured HeLa cells, addition of chlorambucil prolongs S-phase and induces a corresponding mitotic delay. The magnitude of these effects correlates with the level of DNA cross-links. Treatment of cells in the G2-phase of the cell cycle does not induce mitotic delay but does inhibit DNA synthesis in the subsequent cell cycle, and causes a delay in the next mitosis, suggesting that at least some lesions induced by chlorambucil are long-lasting.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Chlorambucil is rapidly and completely absorbed from the GI tract. Following single oral doses of 0.6-1.2 mg/kg, peak plasma concentrations of chlorambucil are reached within 1 hour.

In a limited number of patients given a single oral dose of chlorambucil 0.2 mg/kg, an average peak plasma chlorambucil concentration of 492 ng/mL (adjusted to a dose of 12 mg) was reached at about 0.83 hours, and a mean peak plasma concentration of phenylacetic acid mustard (the major metabolite of chlorambucil) of 306 ng/mL (adjusted to a chlorambucil dose of 12 mg) occurred at approximately 1.9 hours. The area under the plasma concentration-time curve (AUC) of phenylacetic acid mustard was about 1.36 times greater than the AUC of chlorambucil.

In a study of 12 patients given single oral doses of 0.2 mg/kg of chlorambucil, the mean dose (12 mg) adjusted (+/-SD) plasma chlorambucil Cmax was 492 +/- 160 ng/mL, the AUC was 883 +/- 329 ng.hr/mL, t1/2 was 1.3 +/- 0.5 hours, and the tmax was 0.83 +/- 0.53 hours. For the major metabolite, phenylacetic acid mustard, the mean dose (12 mg) adjusted (+/- SD) plasma Cmax was 306 +/- 73 ng/mL, the AUC was 1204 +/- 285 ng.h/mL, the t1/2 was 1.8 +/- 0.4 hours, and the tmax was 1.9 +/- 0.7 hours.

Chlorambucil and its metabolites are extensively bound to plasma and tissue proteins. In vitro, chlorambucil is 99% bound to plasma proteins, specifically albumin.

For more Absorption, Distribution and Excretion (Complete) data for CHLORAMBUCIL (12 total), please visit the HSDB record page.

Metabolism Metabolites

Chlorambucil and its major metabolite spontaneously degrade in vivo forming monohydroxy and dihydroxy derivatives.

Chlorambucil is extensively metabolized in rodents by monochloroethylation and by beta oxidation, forming the phenylacetic acid derivative, which also has anticancer activity.

Ten metabolites of chlorambucil were isolated, most of which were phenylacetic acid & benzoic acid derivatives.

Route of Elimination: Chlorambucil is extensively metabolized in the liver primarily to phenylacetic acid mustard. The pharmacokinetic data suggests that oral chlorambucil undergoes rapid gastrointestinal absorption and plasma clearance and that it is almost completely metabolized, having extremely low urinary excretion. Half Life: 1.5 hours

Associated Chemicals

Wikipedia

Drug Warnings

Chlorambucil is contraindicated in patients with known hypersensitivity to the drug or in patients whose disease was resistant to prior therapy with the drug. The manufacturer states that there may be cross-sensitivity between chlorambucil and other alkylating agents manifested as rash. Chlorambucil should be discontinued promptly in patients who develop skin reactions.

Adverse hematologic effects are the major and dose-limiting effects of chlorambucil. In usual doses, myelosuppression generally occurs gradually, is moderate in severity, and is usually reversible following discontinuance of the drug. Leukopenia, resulting from neutropenia and slowly progressive lymphopenia, occurs in many patients receiving chlorambucil. Thrombocytopenia and anemia may also occur.

Chlorambucil appears to be relatively free of adverse GI effects unless single doses of 20 mg or more are administered. Adverse GI effects include nausea, vomiting, gastric discomfort or abdominal pain, anorexia, and diarrhea. Adverse GI effects are usually mild, last less than 24 hours, and disappear despite continued treatment; however, nausea and weakness have persisted up to 7 days in some patients following a single, high dose of the drug. If necessary, nausea and vomiting may usually be controlled with antiemetics. Oral ulceration has also been reported.

For more Drug Warnings (Complete) data for CHLORAMBUCIL (25 total), please visit the HSDB record page.

Biological Half Life

In a study of 12 patients given single oral doses of 0.2 mg/kg of chlorambucil, ... t1/2 was 1.3 +/- 0.5 hours, and the tmax was 0.83 +/- 0.53 hours. For the major metabolite, phenylacetic acid mustard, ... the t1/2 was 1.8 +/- 0.4 hours, and the tmax was 1.9 +/- 0.7 hours.

Use Classification

Methods of Manufacturing

Chlorambucil can be prepared by hydrogenating the methyl or ethyl ester of 4-(para-nitrophenyl)butyric acid in the presence of a catalyst. The resulting para-amino analog is treated with ethylene oxide followed by chlorination. The resulting 4-(para-bis-2-(chloroethylamino)phenyl)butyric acid ester is converted to the free acid by hydrolysis with hydrochloric acid.

Clinical Laboratory Methods

Chlorambucil has been determined in blood by a spectrophotometric method based on its reaction with 4-(4'-nitrobenzyl)pyridine. A similar reaction can be applied for determinations in various biological fluids and is sensitive at 5 ug/ml.

In an attempt to improve the assay sensitivity of the reversed-phase HPLC of melphalan and chlorambucil, fluorescence and detection systems were evaluated and the results compared with those from UV detection. The fluorescence method used excitation and emission at 260 and 350 nm, respectively, and the electrochemical method employed an oxidation potential of 0.92 V. The UV detection system had the best detection limits (5 and 10 ng/ml for melphalan and chlorambucil, respectively) owing to the low baseline noise level. Pharmacokinetic data on melphalan and chlorambucil obtained in clinical studies on humans are reported. Elimination of chlorambucil from plasma was independent of renal function, but potentially toxic levels of melphalan were obtained in patients with poor renal function.

Methods for the anaylsys of chlorambucil. /From table/[Table#4353]

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

These medications /tricyclic antidepressants and possibly, structurally related compounds such as cyclobenzaprine, haloperidol, loxapine, maprotiline, molindone, monoamine oxidase inhibitors including furazolidone, procarbazine, and selegiline, phenothiazines, pimozide, thioxanthenes/ may lower the seizure threshold and increase the risk of chlorambucil-induced seizures.

Leukopenic and/or thrombocytopenic effects of chlorambucil may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of chlorambucil, if necessary, should be based on blood counts.

Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are used concurrently or consecutively /with chlorambucil/.

For more Interactions (Complete) data for CHLORAMBUCIL (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

[Conjugate of podophyllotoxin with chlorambucil: synthesis, biological testing and molecular modeling]

N A Zefirov, A V Mamaeva, E V Radchenko, E R Milaeva, S A Kuznetsov, O N ZefirovaPMID: 34142536 DOI: 10.18097/PBMC20216703289

Abstract

In the present work we have studied a novel conjugate of the DNA alkylating agent chlorambucil with podophyllotoxin, a ligand of the colchicine binding site in tubulin. The target compound was obtained by Steglich esterification of podophyllotoxin with the percentage yield of 41%. Results of biotesting carried out on the carcinoma A549 cell line revealed that at a concentration of 2 μM the conjugate caused full depolymerization of microtubules without any other effect on free tubulin. The conjugate inhibited proliferation (IC50=135±30 nM) and growth (EC50=240±30 nM) of A549 cells. The data of computer molecular docking of the novel compound into the 3D model of the colchicine binding site in α,β-tubulin and molecular dynamics modelling allowed to explain the observed difference in effects of chlorambucil-podophyllotoxin and chlorambucil-colchicine conjugates on microtubules.Synthesis and biological evaluation of a novel anticancer agent CBISC that induces DNA damage response and diminishes levels of mutant-p53

Conor T Ronayne, Sravan K Jonnalagadda, Shirisha Jonnalagadda, Grady L Nelson, Lucas N Solano, Hithardha Palle, Chinnadurai Mani, Jon Rumbley, Jon Holy, Venkatram R MereddyPMID: 34051576 DOI: 10.1016/j.bbrc.2021.05.062

Abstract

A novel nitrogen mustard CBISC has been synthesized and evaluated as an anticancer agent. CBISC has been shown to exhibit enhanced cell proliferation inhibition properties against mutant p53 cell lines colorectal cancer WiDr, pancreatic cancer (MIAPaCa-2 and PANC-1), and triple negative breast cancer (MDA-MB-231 and MDA-MB-468). In vitro mechanism of action studies revealed perturbations in the p53 pathway and increased cell death as evidenced by western blotting, immunofluorescent microscopy and MTT assay. Further, in vivo studies revealed that CBISC is well tolerated in healthy mice and exhibited significant in vivo tumor growth inhibition properties in WiDr and MIAPaCa-2 xenograft models. These studies illustrate the potential utility of CBISC as an anticancer agent.HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia

Katarzyna Lipska, Anna Gumieniczek, Rafał Pietraś, Agata A FilipPMID: 34068372 DOI: 10.3390/molecules26102903

Abstract

High performance liquid chromatography with ultra-violet detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) methods were developed and validated for the determination of chlorambucil (CLB) and valproic acid (VPA) in plasma, as a part of experiments on their anticancer activity in chronic lymphocytic leukemia (CLL). CLB was extracted from 250 µL of plasma with methanol, using simple protein precipitation and filtration. Chromatography was carried out on a LiChrospher 100 RP-18 end-capped column using a mobile phase consisting of acetonitrile, water and formic acid, and detection at 258 nm. The lowest limit of detection LLOQ was found to be 0.075 μg/mL, showing sufficient sensitivity in relation to therapeutic concentrations of CLB in plasma. The accuracy was from 94.13% to 101.12%, while the intra- and inter-batch precision was ≤9.46%. For quantitation of VPA, a sensitive GC-MS method was developed involving simple pre-column esterification with methanol and extraction with hexane. Chromatography was achieved on an HP-5MSUI column and monitored by MS with an electron impact ionization and selective ion monitoring mode. Using 250 µL of plasma, the LLOQ was found to be 0.075 μg/mL. The accuracy was from 94.96% to 109.12%, while the intra- and inter-batch precision was ≤6.69%. Thus, both methods fulfilled the requirements of FDA guidelines for the determination of drugs in biological materials.Real-world treatment patterns and outcomes in a national study of veterans with Waldenström macroglobulinemia, 2006-2019

Hsu-Chih Chien, Deborah Morreall, Vikas Patil, Kelli M Rasmussen, Christina M Yong, Chun-Yang Li, Deborah G Passey, Zachary Burningham, Brian C Sauer, Ahmad S HalwaniPMID: 33606890 DOI: 10.1002/ajh.26133

Abstract

Non-overt disseminated intravascular coagulopathy associated with the first obinutuzumab administration in patients with chronic lymphocytic leukemia

Alberto Fresa, Francesco Autore, Idanna Innocenti, Alfonso Piciocchi, Annamaria Tomasso, Francesca Morelli, Federica Sorà, Simona Sica, Valerio De Stefano, Luca LaurentiPMID: 33462837 DOI: 10.1002/hon.2837

Abstract

Infusion-related reactions are among the worst complications of obinutuzumab (G) administration and occur predominantly during the first infusion. We reported another adverse event related to the first G infusion, a subclinical coagulopathy. We retrospectively analyzed a cohort of 13 pts with chronic lymphocytic leukemia treated with a frontline G-chlorambucil regimen. Six pts developed non-overt disseminated intravascular coagulopathy (DIC) (46%) after the first administration of G. The coagulopathy was subclinical and self-limited in all pts, not requiring any intervention apart from the suspension of anticoagulant therapy in one pt. We observed a drop in the platelet count, an elevation of D-dimer levels, and an elongation of activated partial thromboplastin time. We found a significant difference in the platelet count between the pts with DIC and those withouts; in fact, all the six pts with non-overt DIC had a platelet count greater than 100 × 10/L, while in the other group only one (p = 0.019). A trend towards a lower lymphocyte count and a higher CD20 expression was found in the pts with DIC. No other correlation between the DIC complication and the clinical or laboratory characteristics of the patients was found. The pathogenesis of the G-related non-overt DIC could be related to the consumption of the platelets after the lysis of lymphocytes, probably triggered by the damage associated molecular patterns. Despite its limitations, this study describes a new adverse event and identifies a specific subgroup of patients whose clinical management at the time of the infusion of G may need to be refined.

Pretreatment with ibrutinib reduces cytokine secretion and limits the risk of obinutuzumab-induced infusion-related reactions in patients with CLL: analysis from the iLLUMINATE study

Richard Greil, Alessandra Tedeschi, Carol Moreno, Bertrand Anz, Loree Larratt, Martin Simkovic, Devinder Gill, John G Gribben, Ian W Flinn, Zhengyuan Wang, Leo W K Cheung, Aaron N Nguyen, Cathy Zhou, Lori Styles, Fatih DemirkanPMID: 34018029 DOI: 10.1007/s00277-021-04536-6

Abstract

Anti-CD20 antibody treatments, such as obinutuzumab, have been associated with infusion-related reactions (IRRs). In the phase 3 iLLUMINATE study of ibrutinib-obinutuzumab versus chlorambucil-obinutuzumab in first-line chronic lymphocytic leukemia/small lymphocytic lymphoma, IRRs were substantially reduced with ibrutinib-obinutuzumab versus chlorambucil-obinutuzumab. We prospectively analyzed inflammatory cytokines to evaluate the impact of ibrutinib on circulating cytokine levels following obinutuzumab infusion. In iLLUMINATE, ibrutinib or chlorambucil was given approximately 30-120 min before the first obinutuzumab infusion. Cytokines evaluated were IFNγ, IL-6, IL-8, IL-10, IL-18, MCP-1, MIP-1α, MIP-1β, and TNFα. Changes in peak cytokine levels from baseline (immediately before obinutuzumab) to post-obinutuzumab infusion were compared between arms and between patients with versus without IRRs using Wilcoxon rank sum test. Of 228 treated patients, 95 on ibrutinib-obinutuzumab (15 with IRRs, 80 without) and 88 on chlorambucil-obinutuzumab (45 with IRRs, 43 without) with cytokine data were included. Irrespective of IRR occurrence, median increase in cytokines was lower with ibrutinib-obinutuzumab versus chlorambucil-obinutuzumab for all cytokines (P < 0.01) except MIP-1β. Across treatment arms, post-obinutuzumab median increase in all cytokines except MIP-1β was greater in patients with versus without IRRs (P < 0.001). IL-6 and IL-8 elevations were associated with IRRs in both treatment arms. Among patients with IRRs, those receiving ibrutinib-obinutuzumab had lower post-obinutuzumab increases in IL-6, IL-8, IL-10, and MCP-1 (P < 0.04) than patients receiving chlorambucil-obinutuzumab. For patients in the ibrutinib-treatment arm, we observed a reduction in both the rate of clinically apparent IRRs and the levels of IRR-related cytokines and chemokines. This observation supports an immunomodulatory mechanism of action for ibrutinib. Clinical Trial Registration:.

Successful outcome after a single endoscopic fecal microbiota transplantation in a Shiba dog with non-responsive enteropathy during the treatment with chlorambucil

Koji Sugita, Ayaka Shima, Kaho Takahashi, Yasuyoshi Matsuda, Masaki Miyajima, Marin Hirokawa, Hirotaka Kondo, Junpei Kimura, Genki Ishihara, Keitaro OhmoriPMID: 33896875 DOI: 10.1292/jvms.21-0063